2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride
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Overview
Description
2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride is a chemical compound that features an imidazole ring fused with an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylimidazole with an oxirane derivative under acidic conditions to form the oxane ring. The resulting product is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-2-yl)oxan-4-amine
- 1-Methyl-2-(2-oxopropyl)imidazole
- 2-(1-Methyl-1H-imidazol-2-yl)ethanamine
Uniqueness
2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride is unique due to the presence of both an imidazole and an oxane ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17Cl2N3O |
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Molecular Weight |
254.15 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)oxan-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-5-4-11-9(12)8-7(10)3-2-6-13-8;;/h4-5,7-8H,2-3,6,10H2,1H3;2*1H |
InChI Key |
AAWISMLKIAVUHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2C(CCCO2)N.Cl.Cl |
Origin of Product |
United States |
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